5,5'-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid: is a rigid and planar tetracarboxylic acid incorporating a triazole group. This compound is notable for its use in constructing coordination polymers, which have applications in various fields due to their unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid typically involves the incorporation of a triazole group into a tetracarboxylic acid framework. This can be achieved through various synthetic routes, often involving the use of pyridine-based linkers . The reaction conditions generally require controlled temperatures and the presence of specific catalysts to ensure the proper formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 5,5’-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the chemical properties of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce more complex coordination polymers, while reduction may yield simpler derivatives of the original compound .
Scientific Research Applications
Chemistry: In chemistry, 5,5’-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid is used to construct coordination polymers with unique structural properties. These polymers can be used as catalysts in various chemical reactions, enhancing reaction rates and selectivity .
Biology and Medicine: This can improve the efficacy and targeting of therapeutic agents .
Industry: In industry, the compound’s coordination polymers are used in the development of advanced materials with specific properties, such as enhanced photoluminescence and catalytic activity. These materials can be used in various applications, including sensors and electronic devices .
Mechanism of Action
The mechanism by which 5,5’-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid exerts its effects involves the formation of coordination polymers through the interaction of its carboxylate ligands with metal ions. These interactions create stable and often porous structures that can facilitate various chemical reactions. The molecular targets and pathways involved include the coordination sites on the metal ions and the specific binding sites on the triazole and carboxylate groups .
Comparison with Similar Compounds
- 5,5’-(1H-1,2,4-triazole-3,5-diyl)diisophthalic acid
- 4,4’-(1H-1,2,3-triazole-1,4-diyl)dibenzene-1,3-dicarboxylic acid
Comparison: 5,5’-(1H-1,2,3-triazole-1,4-diyl)diisophthalic acid is unique due to its specific triazole incorporation and tetracarboxylic acid framework, which allows for the formation of highly stable and porous coordination polymers. Compared to similar compounds, it offers enhanced catalytic activity and photoluminescence properties, making it particularly valuable in applications requiring these characteristics .
Properties
Molecular Formula |
C18H11N3O8 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
5-[1-(3,5-dicarboxyphenyl)triazol-4-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H11N3O8/c22-15(23)9-1-8(2-10(3-9)16(24)25)14-7-21(20-19-14)13-5-11(17(26)27)4-12(6-13)18(28)29/h1-7H,(H,22,23)(H,24,25)(H,26,27)(H,28,29) |
InChI Key |
ZKAFQBJOQQWNOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CN(N=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.